

Technical Guide: Properties & Applications of - Difluoro-4-fluorophenylthioacetamide

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Compound of Interest

Compound Name: *2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide*

Cat. No.: *B13155849*

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Executive Summary

-Difluoro-4-fluorophenylthioacetamide is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles for drug discovery and agrochemistry. Characterized by the presence of a gem-difluoromethylene (

) bridge and a thioamide functionality, this compound serves as a critical intermediate for accessing difluoromethylated thiazoles and thiazolines via Hantzsch cyclization.

The gem-difluoro group acts as a bioisostere for oxygen or a carbonyl group, significantly altering the lipophilicity (

) and metabolic stability of the final pharmacophore by blocking benzylic oxidation. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profile.[1]

Part 1: Chemical Identity & Structural Analysis[2] Nomenclature and Structure

- IUPAC Name: **2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide**

- Common Name:

-Difluoro-4-fluorophenylthioacetamide
- Molecular Formula:
- Molecular Weight: 221.20 g/mol
- Structural Features:
 - Thioamide Core: A planar group acting as a bidentate nucleophile (S- and N-nucleophilic).
 - Gem-Difluoro Linker: A tetrahedral carbon bearing two fluorine atoms. The high electronegativity of fluorine induces a strong inductive effect (), reducing the electron density on the adjacent aromatic ring and the thioamide carbon.
 - Para-Fluorophenyl Moiety: Provides a lipophilic scaffold with blocked para-metabolism.

Physicochemical Properties (Predicted)

Property	Value / Description	Impact on Application
Appearance	Yellow to orange crystalline solid	Typical for primary thioamides due to transitions.
Melting Point	95–105 °C (Est.)	Solid handling; requires controlled heating during reactions.
Solubility	Soluble in DCM, THF, EtOAc; Low in Water	Compatible with standard organic synthesis solvents.
pKa (NH)	~11.5	More acidic than non-fluorinated analogs due to electron-withdrawing .
H-Bonding	Donor (NH), Weak Acceptor (S, F)	Critical for binding interactions in protein active sites if retained.
Lipophilicity		Enhanced membrane permeability compared to non-fluorinated parent.

Part 2: Synthesis & Manufacturing[3]

The synthesis of

-difluoro-4-fluorophenylthioacetamide is a sequential process starting from commercially available aryl halides or esters. The most robust route involves the thionation of the corresponding amide.

Synthetic Pathway (Retrosynthesis)

The workflow typically follows this logic:

- Reformatsky-type Coupling: Ethyl bromodifluoroacetate + 4-fluoriodobenzene.

- Amidation: Conversion of the ester to the primary amide.
- Thionation: Conversion of the amide to the thioamide using Lawesson's Reagent.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

- Reagents: Ethyl bromodifluoroacetate (1.2 eq), Copper powder (2.0 eq), 4-Fluoroiodobenzene (1.0 eq), DMSO.
- Procedure:
 - Activate copper powder by washing with dilute HCl, water, acetone, and drying under vacuum.
 - Suspend activated Cu in DMSO under Argon. Add ethyl bromodifluoroacetate and stir at RT for 1h to form the organocopper intermediate.
 - Add 4-fluoroiodobenzene and heat to 50–60 °C for 12h.
 - Workup: Quench with cold saturated
 . Extract with
 .
 - Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Amidation to 2,2-Difluoro-2-(4-fluorophenyl)acetamide

- Reagents:

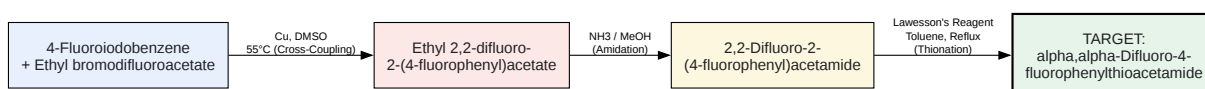
(7N in MeOH) or
 .
- Procedure:
 - Dissolve the ester from Step 1 in MeOH.

- Add excess ammonia solution (10 eq) at 0 °C.
- Stir at RT for 16h. Monitor by TLC (ester disappearance).
- Isolation: Concentrate in vacuo. The product usually precipitates as a white solid. Recrystallize from Ethanol/Hexane if necessary.

Step 3: Thionation (The Critical Step)

- Reagents: Lawesson's Reagent (0.6 eq), Toluene or THF.
- Procedure:
 - Dissolve the acetamide (1.0 eq) in anhydrous Toluene (0.1 M).
 - Add Lawesson's Reagent (0.6 eq) under .
 - Reflux (110 °C) for 2–4 hours. Note: The reaction turns homogeneous and yellow.
 - Workup: Cool to RT. Direct loading onto a silica plug is recommended to remove phosphorus byproducts.
 - Purification: Flash chromatography (Hexanes/EtOAc 8:2).
 - Yield: Typically 75–85%.

Visualization of Synthesis Workflow



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Caption: Step-wise synthetic route from commercial aryl halides to the target thioamide.

Part 3: Reactivity & Applications in Drug Discovery

The Hantzsch Thiazole Synthesis

The primary utility of this compound is as a precursor to 2-substituted thiazoles. The sulfur atom attacks

-haloketones, followed by cyclodehydration.

- Mechanism:
 - S-Alkylation: The sulfur lone pair attacks the
-carbon of an
-bromoketone.
 - Cyclization: The nitrogen lone pair attacks the ketone carbonyl.
 - Dehydration: Loss of water drives aromatization to the thiazole.

Significance: This reaction installs the (4-fluorophenyl)difluoromethyl motif at the C2 position of the thiazole, a common scaffold in kinase inhibitors (e.g., targeting MET, VEGFR) and modern insecticides.

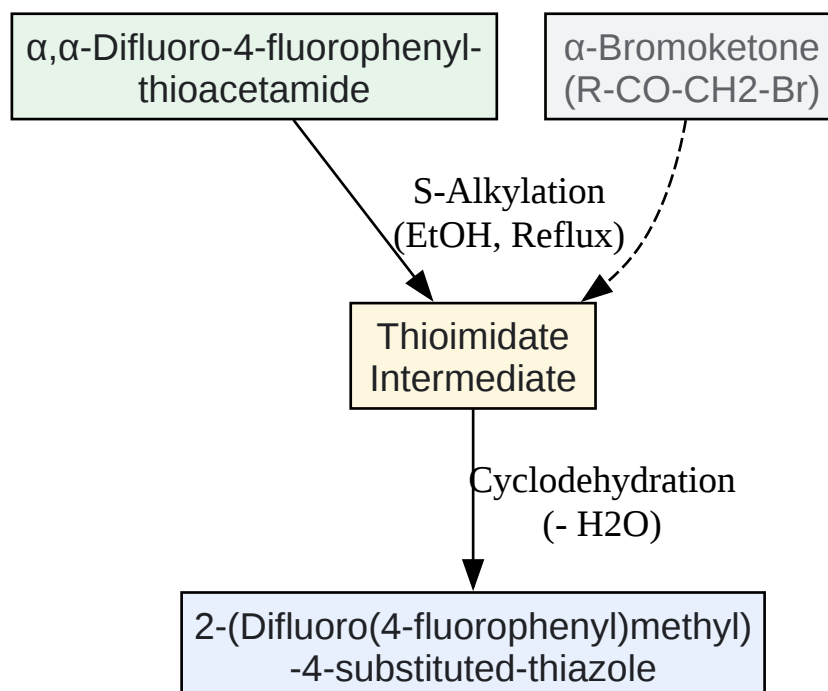
Metabolic Stability & Bioisosterism[4]

- Benzylic Oxidation Blockade: In standard alkyl-arenes, the benzylic position is a "hotspot" for CYP450-mediated hydroxylation. Replacing the
-hydrogens with fluorine (
) completely blocks this metabolic soft spot.
- Lipophilicity Modulation: The
group increases lipophilicity compared to a methylene (
) group (
to

), improving blood-brain barrier (BBB) penetration.

- Conformational Locking: The larger van der Waals radius of fluorine (1.47 Å vs 1.20 Å for H) and the gauche effect can restrict the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation.

Reactivity Diagram



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Caption: Mechanism of Hantzsch Thiazole Synthesis using the target thioamide.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled as a Class 6.1 Toxic Substance (typical for thioamides).

- Hazards:
 - Acute Toxicity: Harmful if swallowed or inhaled. Thioamides can inhibit thyroid peroxidase (thyrotoxic).
 - Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

- Decomposition: May release Hydrogen Fluoride (HF), Hydrogen Sulfide (), and upon thermal decomposition.
- Storage: Store at 2–8 °C under inert gas (or Ar). Hygroscopic.
- Disposal: Incineration with a scrubber for HF and .

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